molecular formula C10H7FIN B15063839 7-Fluoro-8-iodo-2-methylquinoline

7-Fluoro-8-iodo-2-methylquinoline

Katalognummer: B15063839
Molekulargewicht: 287.07 g/mol
InChI-Schlüssel: VPIRYXDEEBAGJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-8-iodo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly alter its chemical properties and biological activities, making this compound a compound of interest for various scientific research applications .

Vorbereitungsmethoden

The synthesis of 7-Fluoro-8-iodo-2-methylquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 7-fluoro-2-methylquinoline with iodine in the presence of a suitable catalyst can yield this compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

7-Fluoro-8-iodo-2-methylquinoline undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

7-Fluoro-8-iodo-2-methylquinoline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Fluoro-8-iodo-2-methylquinoline involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

7-Fluoro-8-iodo-2-methylquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which can impart distinct chemical and biological properties to the compound.

Eigenschaften

Molekularformel

C10H7FIN

Molekulargewicht

287.07 g/mol

IUPAC-Name

7-fluoro-8-iodo-2-methylquinoline

InChI

InChI=1S/C10H7FIN/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3

InChI-Schlüssel

VPIRYXDEEBAGJL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)C=CC(=C2I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.